molecular formula C22H26N2O5 B5508031 1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine

Cat. No. B5508031
M. Wt: 398.5 g/mol
InChI Key: LURXBNYVSCGDQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the attachment of methoxyphenyl and benzodioxolyl groups to the piperazine backbone. This process typically requires precise conditions to ensure the correct formation of the target compound. Studies have described the synthesis of analogous compounds, focusing on the relationship between structure and activity, particularly regarding their affinity for serotonin receptors and potential as central nervous system agents (Mokrosz et al., 1994).

Molecular Structure Analysis

The molecular structure of piperazine derivatives closely related to the compound has been elucidated through various analytical techniques, including crystallography and computational methods. These studies reveal the importance of the piperazine core and the attached groups in determining the molecule's overall geometry and its biological interactions (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo a range of chemical reactions, influenced by their functional groups. The presence of methoxy and benzodioxolyl groups impacts the molecule's reactivity, particularly in terms of its interactions with biological targets. These chemical properties are critical in the compound's role as a central nervous system agent and its affinity towards serotonin receptors (Mokrosz et al., 1994).

Scientific Research Applications

Antimicrobial Activities

Research on piperazine derivatives, such as the study by Bektaş et al. (2010), has demonstrated that compounds with the piperazine moiety can possess significant antimicrobial activities against various microorganisms. These findings suggest that derivatives like "1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine" may also have potential as antimicrobial agents, pending further investigation into their specific activities and efficacy (Bektaş et al., 2010).

Enzyme Inhibition

A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, by Hvenegaard et al. (2012), highlights the role of piperazine derivatives in inhibiting specific enzymes, such as cytochrome P450 enzymes. This suggests that "1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine" could have potential applications in drug metabolism studies, enzyme inhibition, and the development of therapeutic agents (Hvenegaard et al., 2012).

Dual Action Antidepressants

Orús et al. (2002) described piperazine derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. This suggests that derivatives like "1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine" could be explored for their potential effects on serotonin receptors and transporters, indicating a possible application in the development of antidepressant medications (Orús et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not clear from the information I found. The effects of a compound on biological systems depend on its structure and the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the information I found. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-16(29-20-6-4-3-5-18(20)26-2)22(25)24-11-9-23(10-12-24)14-17-7-8-19-21(13-17)28-15-27-19/h3-8,13,16H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXBNYVSCGDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

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